molecular formula C23H16ClFN2O4 B2374964 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887894-56-6

3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2374964
CAS No.: 887894-56-6
M. Wt: 438.84
InChI Key: DUFXRZRZNGHHDA-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzofuran core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the amide and carboxamide groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with various biological targets and pathways.

Medicine

The compound’s potential therapeutic applications make it a candidate for drug development. Its ability to interact with specific molecular targets could lead to the discovery of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

  • 3-(2-chlorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
  • 3-(2-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
  • 3-(2-chloro-6-fluorobenzamido)-N-(3-hydroxyphenyl)benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide lies in its specific combination of functional groups, which can result in distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4/c1-30-14-7-4-6-13(12-14)26-23(29)21-20(15-8-2-3-11-18(15)31-21)27-22(28)19-16(24)9-5-10-17(19)25/h2-12H,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFXRZRZNGHHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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